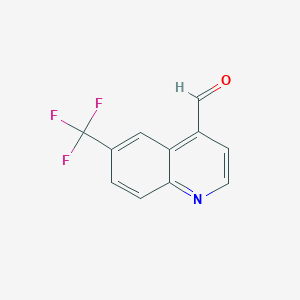

6-(Trifluoromethyl)quinoline-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)quinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO/c12-11(13,14)8-1-2-10-9(5-8)7(6-16)3-4-15-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVSBBRLWRMXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633371 | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482587-03-1 | |

| Record name | 6-(Trifluoromethyl)-4-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482587-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)quinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis and detailed characterization of 6-(Trifluoromethyl)quinoline-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making this scaffold highly valuable in the design of novel therapeutic agents.[1][2] This document outlines a reliable synthetic methodology, explains the causal factors behind experimental choices, presents a complete characterization dataset, and discusses the compound's significance in drug discovery.

Introduction: The Significance of the 6-(CF₃)-Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Its fusion of a benzene and pyridine ring creates a versatile, electron-deficient aromatic system amenable to a wide range of chemical modifications.[3] The introduction of a trifluoromethyl (-CF₃) group at the 6-position profoundly influences the molecule's physicochemical properties. The -CF₃ group is a strong electron-withdrawing substituent known to enhance lipophilicity, improve metabolic stability by blocking potential sites of oxidation, and increase binding affinity with biological targets through favorable electrostatic interactions.[1][2]

The aldehyde functionality at the 4-position serves as a versatile synthetic handle, enabling a multitude of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations. This makes this compound (IUPAC Name: this compound; CAS No: 482587-03-1) an invaluable intermediate for constructing complex molecules with potential therapeutic applications, including anticancer and antileishmanial agents.[4][5][6]

Synthetic Strategy: Oxidation of the 4-Methyl Precursor

While several methods exist for the synthesis of quinoline-4-carbaldehydes, a common and effective route is the selective oxidation of the corresponding 4-methylquinoline precursor. This approach is often preferred for its reliability and the commercial availability of the starting material, 4-methyl-6-(trifluoromethyl)quinoline.

The core transformation relies on the oxidation of a benzylic methyl group to an aldehyde. While strong oxidizing agents like potassium permanganate (KMnO₄) can be used, they often lead to over-oxidation to the carboxylic acid.[7] A more controlled and widely used reagent for this specific transformation is selenium dioxide (SeO₂).

Causality Behind Experimental Choices:

-

Reagent Selection (SeO₂): Selenium dioxide is a specific and reliable reagent for the oxidation of activated methyl groups (such as those in allylic or benzylic positions) to aldehydes. Its selectivity minimizes the risk of over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidants.

-

Solvent System (Dioxane/Water): The reaction is typically performed in a mixture of dioxane and water. Dioxane serves as an excellent solvent for the organic substrate, while the presence of water is crucial for the reaction mechanism and hydrolysis of intermediates.

-

Inert Atmosphere: Although not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent undesired side reactions and ensure the integrity of the reagents and product.

-

Temperature Control (Reflux): Heating the reaction to reflux provides the necessary activation energy for the oxidation to proceed at a reasonable rate.

Below is a diagram illustrating the overall experimental workflow.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

4-Methyl-6-(trifluoromethyl)quinoline

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Hexane

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-6-(trifluoromethyl)quinoline (1.0 eq).

-

Solvent Addition: Add 1,4-dioxane and a small amount of water (e.g., 20:1 dioxane:water ratio). Stir until the starting material is fully dissolved.

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the solution. The mixture will likely be a suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. A black precipitate of elemental selenium will begin to form.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel. Dilute with ethyl acetate and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by silica gel column chromatography.[8] A gradient elution starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., from 10% to 25% EtOAc in hexane) is typically effective for isolating the pure aldehyde.

-

Final Product: Combine the pure fractions and evaporate the solvent to afford this compound as a solid.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₆F₃NO[5] |

| Molecular Weight | 225.17 g/mol [5] |

| Appearance | Typically an off-white to yellow solid |

| Purity | >95% (as determined by NMR/LC-MS)[5] |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. Chemical shifts are referenced to a standard solvent signal (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR).[9]

| Technique | Data Interpretation |

| ¹H NMR | δ ~10.2 ppm (s, 1H): Aldehyde proton (-CHO).δ ~9.2-7.8 ppm (m, 5H): Aromatic protons of the quinoline ring system. The exact shifts and coupling patterns will depend on the substitution. |

| ¹³C NMR | δ ~193 ppm: Aldehyde carbonyl carbon (C=O).δ ~150-120 ppm: Aromatic carbons of the quinoline ring.δ ~124 ppm (q): Trifluoromethyl carbon (-CF₃), showing coupling with fluorine atoms. |

| ¹⁹F NMR | δ ~ -62 ppm (s): A single peak corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| Mass Spec (MS) | [M+H]⁺: Expected m/z = 226.05 |

| Infrared (IR) | ~1700 cm⁻¹: Strong C=O stretch of the aldehyde.~1600-1450 cm⁻¹: C=C and C=N stretching of the aromatic quinoline core.~1320 cm⁻¹ & ~1130 cm⁻¹: Strong C-F stretching bands. |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.

Reaction Mechanism: Selenium Dioxide Oxidation

The oxidation of the methyl group proceeds through a well-established mechanism involving an ene reaction followed by a[4][10]-sigmatropic rearrangement.

Caption: Simplified mechanism of SeO₂ oxidation of a benzylic methyl group.

Mechanism Explained:

-

Ene Reaction: The reaction initiates with an ene reaction between the 4-methylquinoline (which has an allylic-like proton) and selenium dioxide.

-

[4][10]-Sigmatropic Rearrangement: The resulting allylic seleninic acid intermediate undergoes a rapid[4][10]-sigmatropic rearrangement. This key step transfers the oxygen atom from selenium to the carbon atom.

-

Hydrolysis: The rearranged selenium(II) ester intermediate is then hydrolyzed by water present in the reaction mixture. This step cleaves the C-O-Se bond, eliminates elemental selenium (Se⁰), and liberates the final aldehyde product.

Applications in Drug Development

This compound is not an end product but a crucial intermediate. Its aldehyde group is a gateway to a diverse library of derivatives. For example:

-

Reductive Amination: The aldehyde can be reacted with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amine derivatives, which are common motifs in bioactive molecules.

-

Schiff Base Formation: Condensation with amines or hydrazines can lead to the formation of imines and hydrazones, which themselves can be potent inhibitors of enzymes like methionine aminopeptidase in pathogens.[4]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the carbon chain at the 4-position, creating vinyl-substituted quinolines.

The derivatives of this scaffold have been explored as potential anticancer agents, kinase inhibitors, and antimicrobial compounds, highlighting the strategic importance of this building block in modern drug discovery programs.[3][6]

Safety and Handling

-

Selenium Dioxide (SeO₂): Highly toxic and an environmental hazard. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a fume hood and away from ignition sources.

-

This compound: The toxicological properties have not been fully investigated. Standard laboratory safety precautions (gloves, safety glasses, lab coat) should be employed.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

-

BenchChem. (n.d.). Quinoline-4-carbaldehyde Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals. Retrieved from BenchChem technical documents.[8]

-

MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(23), 7179.[11]

-

Chavali, M., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.[4]

-

MDPI. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Pharmaceuticals, 14(5), 454.[3]

-

RSC Publishing. (n.d.). Electronic Supplementary Information. Retrieved from Royal Society of Chemistry publications.[10]

-

Jahangiri, S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[1][2]

-

ResearchGate. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Retrieved from ResearchGate publications.[6]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Synthesis Pathway of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde: A Deep Dive for Chemical Researchers. Retrieved from [Link]]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]]

-

YouTube. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. Retrieved from [Link]7]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound 95% | CAS: 482587-03-1 | AChemBlock [achemblock.com]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.washington.edu [chem.washington.edu]

- 10. rsc.org [rsc.org]

- 11. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives | MDPI [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)quinoline-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules, while the trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity. The aldehyde functional group serves as a versatile handle for further synthetic modifications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. In the absence of direct experimental spectra for this specific molecule in the public domain, this analysis is built upon a strong foundation of experimental data from its core structural analogues: quinoline-4-carbaldehyde and 6-(trifluoromethyl)quinoline, supplemented by established principles of spectroscopic theory.

Molecular Structure and Numbering

For clarity in the subsequent spectral analysis, the IUPAC numbering for the quinoline ring system is used.

Caption: Molecular structure of this compound with IUPAC numbering.

Predicted ¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aldehyde proton and the five aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the trifluoromethyl group, and the carbonyl group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-aldehyde | ~10.5 | s | - |

| H-2 | ~9.2 | d | ~4.5 |

| H-3 | ~7.8 | d | ~4.5 |

| H-5 | ~8.3 | d | ~9.0 |

| H-7 | ~8.0 | dd | ~9.0, ~2.0 |

| H-8 | ~8.4 | d | ~2.0 |

Interpretation:

-

Aldehyde Proton (~10.5 ppm): This proton is expected to be the most downfield-shifted signal due to the strong deshielding effect of the carbonyl group. It should appear as a sharp singlet as there are no adjacent protons to couple with. The experimental data for quinoline-4-carbaldehyde shows this proton at 10.50 ppm[1].

-

H-2 and H-3 (~9.2 and ~7.8 ppm): These protons on the pyridine ring are influenced by the adjacent nitrogen atom. H-2 is significantly deshielded and appears at a lower field than H-3. They will appear as a pair of doublets due to their coupling to each other (ortho-coupling). In quinoline-4-carbaldehyde, these protons are observed at 9.18 ppm (H-2) and a multiplet around 7.7-7.8 ppm which likely contains H-3[1].

-

H-5, H-7, and H-8 (~8.3, ~8.0, and ~8.4 ppm): These protons are on the benzene ring portion of the quinoline. The trifluoromethyl group at C-6 is a strong electron-withdrawing group, which will deshield the protons on this ring, particularly the ortho protons H-5 and H-7. H-8 is expected to be a doublet, coupled to H-7 (meta-coupling), while H-7 will be a doublet of doublets, coupled to both H-5 (ortho-coupling) and H-8. H-5 will be a doublet, coupled to H-7. The deshielding effect of the CF₃ group will likely cause these signals to shift further downfield compared to unsubstituted quinoline.

Predicted ¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum will provide a carbon fingerprint of the molecule. Key features will be the carbonyl carbon, the carbons of the quinoline ring, and the characteristic quartet of the trifluoromethyl carbon.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C=O | ~193 | s |

| C-2 | ~151 | s |

| C-3 | ~122 | s |

| C-4 | ~137 | s |

| C-4a | ~129 | s |

| C-5 | ~125 | s |

| C-6 | ~130 | q |

| C-7 | ~128 | s |

| C-8 | ~130 | s |

| C-8a | ~149 | s |

| CF₃ | ~123 | q |

Interpretation:

-

Carbonyl Carbon (~193 ppm): The aldehyde carbonyl carbon is expected to be significantly downfield, likely in the 190-195 ppm region.

-

Quinoline Carbons: The chemical shifts of the quinoline carbons will be influenced by the substituents. The carbons of the pyridine ring (C-2, C-3, C-4, C-4a, C-8a) will show shifts characteristic of this heterocycle. The carbons of the benzene ring will be affected by the trifluoromethyl group.

-

Trifluoromethyl Carbon and C-6: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF)[2]. The carbon to which the CF₃ group is attached (C-6) will also likely appear as a quartet, but with a smaller two-bond coupling constant (²JCF). The ¹³C NMR data for 6-(trifluoromethyl)quinoline shows the CF₃ carbon as a quartet[3].

Predicted Mass Spectrometry (MS) Analysis

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

| m/z | Predicted Identity | Notes |

| 225 | [M]⁺ | Molecular ion |

| 224 | [M-H]⁺ | Loss of a hydrogen radical |

| 197 | [M-CO]⁺ | Loss of carbon monoxide |

| 196 | [M-CHO]⁺ | Loss of the formyl radical |

| 128 | [Quinoline]⁺ fragment | Fragmentation of the quinoline ring |

Interpretation:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 225, corresponding to the molecular weight of C₁₁H₆F₃NO.

-

Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the formyl radical (-CHO, 29 amu) or carbon monoxide (CO, 28 amu) from the molecular ion. The mass spectrum of quinoline-4-carbaldehyde shows a strong molecular ion peak at m/z 157 and a significant fragment at m/z 129, corresponding to the loss of CO[4]. A similar loss is expected for the target molecule. Further fragmentation of the quinoline ring system may occur, leading to characteristic daughter ions.

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Predicted Infrared (IR) Spectroscopy Analysis

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700 | C=O stretch | Aldehyde |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~1320 | C-F stretch | Trifluoromethyl |

| ~1100-1200 | C-F stretch | Trifluoromethyl |

| ~800-900 | C-H bend | Aromatic (out-of-plane) |

Interpretation:

-

Aldehyde Group: The most characteristic peaks for the aldehyde group are the C=O stretch, expected around 1700 cm⁻¹, and the two C-H stretching bands around 2850 and 2750 cm⁻¹. The IR spectrum of quinoline-4-carbaldehyde shows a strong C=O stretch[5].

-

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1100-1350 cm⁻¹.

-

Quinoline Ring: The aromatic C-H stretching will be observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Methodologies

Standard high-resolution spectroscopic techniques are required to obtain the data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) for a volatile sample or electrospray ionization (ESI) for a less volatile sample dissolved in a suitable solvent.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a suitable solvent if it is a solid.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Data Integration for Structural Confirmation

The confirmation of the structure of this compound relies on the synergistic interpretation of all spectroscopic data.

Caption: Workflow for the structural elucidation of this compound using integrated spectroscopic data.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound based on the analysis of its constituent structural motifs and established spectroscopic principles. The presented data and interpretations offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, aiding in the identification and characterization of this important molecule. The actual experimental data, when acquired, should be in close agreement with the predictions outlined in this guide.

References

-

Güngör, T. et al. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 633-640. Available at: [Link]

-

Request PDF. (2025). Vibrational spectra of quinoline-4-carbaldehyde: Combined experimental and theoretical studies. Available at: [Link]

-

SpectraBase. (n.d.). 6-Fluoro-8-trifluoromethylquinoline. Available at: [Link]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Available at: [Link]

-

PubChem. (n.d.). 6-(Trifluoromethyl)quinoline. Available at: [Link]

-

PubChem. (n.d.). 4-Quinolinecarboxaldehyde. Available at: [Link]

Sources

- 1. 4-Quinolinecarboxaldehyde(4363-93-3) 1H NMR spectrum [chemicalbook.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Quinolinecarboxaldehyde | C10H7NO | CID 78072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of novel chemical entities. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 6-(Trifluoromethyl)quinoline-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By integrating foundational NMR principles with spectral data from analogous structures, this document serves as a practical reference for the interpretation and assignment of its key spectroscopic features. We will explore the influence of the electron-withdrawing trifluoromethyl and carbaldehyde substituents on the chemical shifts and coupling patterns of the quinoline scaffold, offering a predictive framework for researchers working with this and related molecules.

Introduction: The Structural Significance of this compound

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] The introduction of a trifluoromethyl (CF₃) group and a carbaldehyde (-CHO) group onto the quinoline core creates a molecule with unique electronic properties, making it a valuable building block in drug discovery and for the synthesis of advanced materials.[2] The CF₃ group can enhance metabolic stability and binding affinity, while the aldehyde function provides a reactive handle for further chemical modification.

Accurate structural confirmation is the bedrock of chemical research. NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture, revealing the precise connectivity and chemical environment of each atom. This guide explains the causality behind the expected spectral patterns of this compound, enabling researchers to confidently interpret their experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic numbering convention for the carbon and hydrogen atoms of this compound is essential. The structure is presented below.

Caption: General workflow for NMR structural analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their neighboring protons (spin-spin coupling). The aromatic region (typically 7.0-9.0 ppm) of quinolines is often complex, but the strong electron-withdrawing effects of the -CHO and -CF₃ groups create a more dispersed and interpretable pattern. [3]

Key Proton Environments and Expected Signals

-

Aldehyde Proton (H-11): The proton of the carbaldehyde group is highly deshielded due to the magnetic anisotropy of the carbonyl bond and the electron-withdrawing nature of oxygen. It is expected to appear as a sharp singlet in the far downfield region, typically δ 10.0-10.5 ppm . Its integration value of 1H makes it a key landmark for spectral calibration.

-

Quinoline Ring Protons:

-

H2 & H3: These protons on the pyridine ring are adjacent to each other and will appear as an AX spin system (two doublets). H2 is adjacent to the electronegative nitrogen and will be further downfield than H3.

-

H5, H7, H8: These three protons on the benzene ring form a more complex spin system. The powerful electron-withdrawing CF₃ group at C6 significantly deshields the ortho protons, H5 and H7. [4]H5 is also deshielded by its peri-relationship to the carbaldehyde group. H8 is typically the most upfield of the aromatic protons.

-

H5: Expected to be a doublet with a small meta-coupling (⁴J) to H7.

-

H7: Expected to be a doublet of doublets, showing ortho-coupling (³J) to H8 and meta-coupling (⁴J) to H5.

-

H8: Expected to be a doublet due to ortho-coupling (³J) with H7.

-

-

Predicted ¹H NMR Data Summary

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for this compound, based on data from analogous substituted quinolines. [2][5]

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-11 (CHO) | 10.2 - 10.5 | Singlet (s) | N/A | Deshielded by C=O bond. |

| H2 | 9.1 - 9.3 | Doublet (d) | ³J ≈ 4.5 Hz | Adjacent to ring nitrogen. |

| H5 | 8.6 - 8.8 | Doublet (d) | ⁴J ≈ 2.0 Hz | Peri to -CHO, ortho to -CF₃. |

| H7 | 8.2 - 8.4 | Doublet of Doublets (dd) | ³J ≈ 9.0 Hz, ⁴J ≈ 2.0 Hz | Ortho to -CF₃ and H8. |

| H8 | 8.0 - 8.2 | Doublet (d) | ³J ≈ 9.0 Hz | Coupled to H7. |

| H3 | 7.8 - 8.0 | Doublet (d) | ³J ≈ 4.5 Hz | Coupled to H2. |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [4]Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

Acquisition Parameters (Typical for a 400 MHz Spectrometer):

-

Spectral Width: 0 - 16 ppm.

-

Pulse Angle: 90° pulse.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 5 seconds to allow for full relaxation of nuclei, ensuring accurate signal integration.

-

Number of Scans: 8-16 scans, depending on sample concentration.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment, and coupling to fluorine atoms provides definitive structural markers.

Key Carbon Environments and Expected Signals

For this compound, 12 distinct carbon signals are expected (10 for the quinoline core, 1 for the aldehyde, and 1 for the trifluoromethyl group).

-

Aldehyde Carbonyl (C11): This carbon is the most deshielded in the molecule due to its sp² hybridization and direct attachment to oxygen. It will appear as a singlet in the range of δ 190-195 ppm .

-

Trifluoromethyl Carbon (C12): This is a signature signal. Due to one-bond coupling with three equivalent ¹⁹F nuclei (spin I=1/2), the signal is split into a quartet (n+1 = 3+1 = 4) with a large coupling constant (¹JCF). [4]It is expected around δ 120-124 ppm with ¹JCF ≈ 275 Hz . [6][7]* Quinoline Ring Carbons:

-

C4 & C6: These carbons are directly attached to the electron-withdrawing substituents. Their signals will be significantly influenced. C6 will also exhibit coupling to the CF₃ group, appearing as a smaller quartet (²JCF ≈ 30-35 Hz). [8] * Quaternary Carbons (C4, C4a, C6, C8a): These carbons bear no protons and will typically have lower intensity signals. Their identity can be confirmed as they will be absent in a DEPT-135 spectrum.

-

Protonated Carbons (C2, C3, C5, C7, C8): These signals will appear in the aromatic region (δ 120-150 ppm). Their specific assignments can be confirmed using Heteronuclear Single Quantum Coherence (HSQC) experiments, which correlate each carbon to its directly attached proton.

-

Predicted ¹³C NMR Data Summary

The table below provides predicted chemical shifts for the carbon atoms, highlighting the key features expected in the spectrum.

| Carbon | Predicted δ (ppm) | Multiplicity (from C-F Coupling) | Rationale |

| C11 (CHO) | 190 - 195 | Singlet | Highly deshielded carbonyl carbon. |

| C4a, C8a | 148 - 152 | Singlet | Quaternary carbons in the pyridine ring fusion. |

| C2 | 145 - 148 | Singlet | Deshielded by adjacent nitrogen. |

| C4 | 140 - 144 | Singlet | Attached to the carbaldehyde group. |

| C5, C7, C8 | 125 - 135 | Singlets or small quartets | Aromatic CH carbons. |

| C12 (CF₃) | 120 - 124 | Quartet (q) | ¹JCF ≈ 275 Hz . Signature signal. [6] |

| C6 | 128 - 132 | Quartet (q) | ²JCF ≈ 33 Hz . Attached to CF₃ group. [8] |

| C3 | 118 - 122 | Singlet | Aromatic CH carbon. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Lock and shim as described for ¹H NMR.

-

Acquisition Parameters (Typical for a 100 MHz ¹³C frequency):

-

Mode: Proton-decoupled (e.g., zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Pulse Angle: 30-45° to reduce relaxation time.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 256-1024 scans, as ¹³C is much less sensitive than ¹H.

-

DEPT Experiments: Run DEPT-135 (CH/CH₃ positive, CH₂ negative) and DEPT-90 (only CH positive) experiments to differentiate between CH, CH₂, and quaternary carbons.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich set of data that, when systematically analyzed, provide unambiguous confirmation of its structure. The key diagnostic signals include the downfield aldehyde proton singlet (~10.3 ppm), the characteristic quartet of the CF₃ carbon (~122 ppm, ¹JCF ≈ 275 Hz), and the distinct patterns of the five aromatic protons. By understanding the electronic effects of the substituents and applying standard 1D and 2D NMR experiments, researchers can confidently assign every signal, ensuring the integrity of their chemical synthesis and downstream applications. This guide provides the foundational knowledge and predictive data necessary to achieve that goal.

References

-

Rocha, I. O., Kappenberg, Y. G., Rosa, W. C., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

-

Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

- Russian Journal of Organic Chemistry. (2020).

-

ResearchGate. (n.d.). The ¹H-NMR spectrum corresponding to newly synthesized compound 4.

-

BenchChem. (2025). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

-

ARKIVOC. (n.d.). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent.

-

Mphahlele, M. J., & Gildenhuys, S. (2014). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules.

-

EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.uncw.edu [repository.uncw.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. beilstein-archives.org [beilstein-archives.org]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Mass spectrometry analysis of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key heterocyclic building block in modern drug discovery. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind methodological choices. We will explore a complete workflow, from sample preparation and ionization source selection to high-resolution mass determination and tandem mass spectrometry (MS/MS) for structural elucidation and quantification. The protocols described herein are designed as self-validating systems, grounded in established analytical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Analytical Significance of this compound

This compound is a molecule of significant interest in medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous pharmacologically active compounds, while the trifluoromethyl (-CF3) group is a critical bioisostere used to enhance metabolic stability, binding affinity, and lipophilicity.[1] The aldehyde functionality serves as a versatile synthetic handle for constructing more complex molecular architectures.

Given its role as a crucial intermediate, the ability to unambiguously identify, characterize, and quantify this compound is paramount for ensuring the quality and integrity of downstream pharmaceutical products. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and specificity for this task.[2] This guide details a robust LC-MS/MS methodology tailored for this specific analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₆F₃NO | [3] |

| Molecular Weight (FW) | 225.17 g/mol | [4] |

| CAS Number | 482587-03-1 | [3] |

| Monoisotopic Mass | 225.03960 u | Calculated |

The Analytical Workflow: A Strategic Overview

A successful mass spectrometry analysis is not merely a single measurement but a cascade of logical, interconnected steps. The workflow presented here is designed for robustness, ensuring that each stage builds a foundation of confidence for the next.

Caption: Overall analytical workflow for this compound.

Experimental Protocol: Sample Preparation

Causality: The primary goal of sample preparation for LC-MS analysis of small molecules is to ensure the analyte is in a suitable solvent, free of particulates and non-volatile salts, and at an appropriate concentration.[5][6] High salt concentrations are incompatible with electrospray ionization (ESI) and can suppress the analyte signal or contaminate the instrument.[6] Overly concentrated samples can lead to detector saturation, poor peak shape, and unnecessary instrument contamination.

Protocol: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Reaction Mixtures)

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Dilute the sample 1:1 with 4% phosphoric acid in water and load it onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Elution: Elute the analyte with 1 mL of acetonitrile.

-

Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

Protocol: "Dilute and Shoot" for Cleaner Samples (e.g., Purity Assessment)

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile.

-

Working Solution: Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL using the initial mobile phase.[6]

-

Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates that could block the LC system.

LC-MS Method Development: The Core of the Analysis

Liquid Chromatography

Causality: A robust chromatographic separation is essential to resolve the analyte from isomers, impurities, and matrix components, ensuring that the mass spectrometer analyzes the cleanest possible ion population. A C18 reversed-phase column is the workhorse for small molecules of moderate polarity, providing excellent retention and peak shape.[7] The addition of formic acid to the mobile phase serves a dual purpose: it sharpens chromatographic peaks by minimizing silanol interactions and provides a source of protons to facilitate efficient ionization in positive-ion ESI mode.[8]

Table 2: Recommended UPLC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| UPLC Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides high-efficiency separation for small molecules.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase with acid modifier for protonation. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase with acid modifier. |

| Gradient | 5% to 95% B over 5 minutes | A standard screening gradient for impurity profiling. |

| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |

| Column Temp. | 40 °C | Ensures reproducible retention times. |

| Injection Vol. | 2 µL | Minimizes peak distortion from injection solvent. |

Ionization Source Selection and Optimization

Causality: The choice of ionization technique is dictated by the analyte's physicochemical properties. This compound possesses a basic quinoline nitrogen, which is readily protonated in an acidic solution. This makes Electrospray Ionization (ESI) in positive-ion mode the ideal choice for generating a strong protonated molecule, [M+H]⁺.[9][10] Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for less polar, thermally stable compounds but is generally less efficient for molecules that are already pre-ionized in solution like this one.[11][12]

Table 3: Optimized ESI-MS Source Parameters

| Parameter | Recommended Setting | Impact on Analysis |

| Ionization Mode | Positive ESI | Targets the protonated molecule [M+H]⁺. |

| Capillary Voltage | 3.5 kV | Drives the electrospray process for ion formation. |

| Cone Voltage | 30 V | Prevents in-source fragmentation while aiding desolvation. |

| Source Temp. | 150 °C | Assists in solvent evaporation. |

| Desolvation Temp. | 450 °C | Crucial for efficient desolvation of ions. |

| Desolvation Gas Flow | 800 L/Hr (N₂) | Removes solvent vapor from the generated ions. |

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

Causality: HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of an ion. This is the gold standard for confirming the identity of a compound, especially in complex matrices or when reference standards are unavailable. For this compound, we expect to observe the protonated molecule [C₁₁H₇F₃NO]⁺.

-

Theoretical Exact Mass of [M+H]⁺: 226.04743 u

-

Expected Observation: Using a Time-of-Flight (TOF) or Orbitrap mass analyzer, the measured mass should be within 5 ppm of the theoretical value, providing high confidence in the assigned formula.[9]

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Causality: Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor) is isolated and then fragmented to produce a characteristic spectrum of product ions.[13] This fragmentation pattern acts as a structural fingerprint, confirming the identity of the molecule and providing valuable information for distinguishing between isomers.[8] The fragmentation process is governed by the chemical structure of the molecule, with bonds cleaving at their weakest points.[14]

For the [M+H]⁺ ion of this compound (m/z 226.047), the fragmentation is predicted to be initiated by characteristic losses from the aldehyde group and the quinoline core.

Predicted Fragmentation Pathways:

-

Loss of Carbon Monoxide (CO): A common fragmentation pathway for protonated aromatic aldehydes is the neutral loss of 28 Da (CO), resulting in a stable quinolinyl cation.[15][16]

-

Loss of a Formyl Radical (•CHO): While less common in soft ionization, loss of the formyl radical (29 Da) can occur.

-

Loss of Hydrogen Cyanide (HCN): The quinoline ring itself can undergo fragmentation, often by losing 27 Da (HCN), a characteristic fragmentation for many nitrogen-containing heterocycles.[17]

-

Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond is strong, but fragmentation leading to the loss of the trifluoromethyl radical (69 Da) is possible under higher collision energies.

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of the target analyte.

Quantitative Analysis and Method Validation

Causality: For applications in drug development, quantifying the analyte or its related impurities is often the end goal. Multiple Reaction Monitoring (MRM) is the most sensitive and selective technique for quantification using a triple quadrupole mass spectrometer.[7] It involves monitoring a specific precursor-to-product ion transition. Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical method is reliable, reproducible, and fit for its intended purpose.[18][19]

Protocol: MRM Method Development

-

Select Precursor Ion: Use the [M+H]⁺ ion (m/z 226.05).

-

Select Product Ions: From the MS/MS spectrum, select the most intense and stable product ions for quantification (quantifier) and confirmation (qualifier).

-

Internal Standard: For robust quantification, use a stable isotope-labeled version of the analyte or a structurally similar compound that is not present in the sample.

-

Validation: Validate the method for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[20][21]

Table 4: Proposed MRM Transitions for Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| 6-(CF₃)quinoline-4-carbaldehyde | 226.05 | 198.06 | Quantifier |

| 6-(CF₃)quinoline-4-carbaldehyde | 226.05 | 171.05 | Qualifier |

Conclusion

This guide has presented a comprehensive, scientifically-grounded approach to the mass spectrometric analysis of this compound. By understanding the causality behind each step—from sample preparation to the selection of ionization techniques and fragmentation analysis—researchers can develop and validate robust, reliable, and fit-for-purpose analytical methods. The combination of UPLC separation with high-resolution ESI-MS and tandem mass spectrometry provides the necessary tools for unambiguous identification, structural confirmation, and precise quantification, meeting the rigorous demands of the pharmaceutical industry.

References

-

Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.[17]

-

Marín, J. M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry.[9]

-

ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. ResearchGate.[22]

-

Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry.[15]

-

Forgács, E., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry.[8]

-

González, O., et al. (2006). Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food. Journal of Chromatography A.[7]

-

O'Donnell, G., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. ResearchGate.[10]

-

ResearchGate. (n.d.). The positive ion APCI mass spectra of five synthetic aldehydes and ketones. ResearchGate.[23]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com.[5]

-

ResearchGate. (n.d.). Sample preparation techniques for mass spectrometry in the clinical laboratory. ResearchGate.[24]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. University of Oxford.[6]

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Wikipedia.[25]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.[26]

-

Kobayashi, Y., et al. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin.[27]

-

BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. BenchChem.[28]

-

BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide. BenchChem.[1]

-

Li, Y., & Kord, A. (2014). Validation of Impurity Methods, Part II. Pharmaceutical Technology.[18]

-

Maurya, C. P., & Lokhande, M. V. (2017). Characterization and validation of impurities related to pharmaceutical bulk drug (API) by using some analytical techniques. International Journal of Pharmaceutical Sciences and Research.[19]

-

Kosyakov, D. S., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules.[29]

-

Kumar, V., et al. (2025). Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development. Journal of the American Society for Mass Spectrometry.[20]

-

ResearchGate. (n.d.). ESI-MS spectra obtained of the aqueous phase of quinoline oxidation reaction. ResearchGate.[30]

-

ResolveMass Laboratories Inc. (n.d.). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc..[2]

-

Almac. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. Almac Group.[21]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Wikipedia.[11]

-

Advanced ChemBlocks. (n.d.). This compound. AChemBlock.[3]

-

CHIRALEN. (n.d.). 482587-03-1 | this compound. CHIRALEN.[4]

-

Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization. Creative Proteomics.[12]

-

ResearchGate. (n.d.). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate.[31]

-

Grokipedia. (n.d.). Atmospheric-pressure chemical ionization. Grokipedia.[32]

-

ChemicalBook. (n.d.). This compound CAS#: 482587-03-1. ChemicalBook.[33]

-

Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia.[13]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[16]

-

Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.[34]

-

ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. ResearchGate.[35]

-

Ossila. (n.d.). 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.[36]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. This compound 95% | CAS: 482587-03-1 | AChemBlock [achemblock.com]

- 4. chiralen.com [chiralen.com]

- 5. biocompare.com [biocompare.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 12. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chempap.org [chempap.org]

- 18. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 19. ijpsr.com [ijpsr.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. almacgroup.com [almacgroup.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 26. tecan.com [tecan.com]

- 27. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. grokipedia.com [grokipedia.com]

- 33. This compound CAS#: 482587-03-1 [m.chemicalbook.com]

- 34. beilstein-archives.org [beilstein-archives.org]

- 35. researchgate.net [researchgate.net]

- 36. ossila.com [ossila.com]

Introduction: The Critical Role of Purity in a Modern Pharmaceutical Intermediate

An In-depth Technical Guide to the Purity Assessment of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

This compound is a sophisticated heterocyclic building block of significant interest to the pharmaceutical industry. Its structure marries three key pharmacophores: the quinoline core, prevalent in numerous therapeutic agents; a reactive carbaldehyde group, which serves as a versatile synthetic handle for molecular elaboration; and a trifluoromethyl (CF₃) group, a bioisostere often introduced to enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Given its role as a critical intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), ensuring its purity is not merely a quality control checkpoint but a foundational requirement for the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comprehensive framework for the purity assessment of this compound. Moving beyond rote protocols, we delve into the scientific rationale behind the selection of analytical techniques, the anticipation of potential impurities based on synthetic routes, and the establishment of a robust, self-validating system for quality assurance, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Anticipating the Impurity Landscape

A thorough purity assessment begins with a scientific appraisal of the potential impurities that may arise during the synthesis, purification, and storage of the drug substance.[3][4] These can be broadly classified into organic impurities, inorganic impurities, and residual solvents.

Organic Impurities: These are the most common and structurally diverse class of impurities.

-

Process-Related Impurities:

-

Starting Materials: Incomplete conversion during synthesis can leave residual starting materials. For instance, in a Friedländer or Skraup-type synthesis, unreacted substituted anilines or carbonyl precursors could persist.[6][7]

-

By-Products: These arise from parallel or consecutive reactions. Common examples in quinoline synthesis include regioisomers (e.g., an isomeric quinoline with the CF₃ group at a different position) or products from self-condensation of reactants.[6][8]

-

Intermediates: Unreacted intermediates from multi-step syntheses are a primary concern. For example, in the Skraup synthesis, the 1,2-dihydroquinoline intermediate may be present if the final oxidation step is incomplete.[7]

-

-

Degradation Products:

-

Oxidation Product: The aldehyde functional group is susceptible to oxidation, leading to the formation of 6-(Trifluoromethyl)quinoline-4-carboxylic acid . This is a highly probable degradant, especially upon exposure to air and light.

-

Polymerization Products: Acid-catalyzed reactions, sometimes used in quinoline synthesis, can promote the polymerization of carbonyl-containing compounds.[6]

-

Inorganic Impurities: These typically originate from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[3][4]

Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetonitrile, ethyl acetate, hexanes) can be retained in the final product. Their control is mandated by ICH Q3C guidelines.[2]

Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can comprehensively assess the purity of a complex organic molecule. A robust strategy employs multiple, orthogonal methods that measure different physicochemical properties, ensuring that a wide range of potential impurities are detected and quantified.

Caption: A comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Core of Purity Determination

Expertise & Causality: HPLC is the cornerstone technique for purity analysis due to its high resolution, sensitivity, and applicability to a wide range of organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice. The nonpolar stationary phase (e.g., C18) effectively retains the aromatic quinoline structure, while a polar mobile phase allows for the elution and separation of the main component from impurities with different polarities. The extensive conjugated π-system of the quinoline ring makes it a strong chromophore, enabling sensitive detection using a UV detector.

Protocol: RP-HPLC Method for Purity and Related Substances

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

-

Chromatographic Conditions:

-

The following conditions are a robust starting point and should be optimized and validated as per ICH Q2(R1) guidelines.

-

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and improves reproducibility. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |

| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B | A gradient is essential to elute both polar (early eluting) and nonpolar (late eluting) impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm and 360 nm | 254 nm provides a general aromatic response. The longer wavelength (~360 nm) is more specific to the extended conjugated system and less prone to interference.[9][10] |

| Injection Vol. | 10 µL | |

| Sample Prep. | 1.0 mg/mL in Acetonitrile | Acetonitrile is a strong solvent for the compound and is compatible with the mobile phase. |

-

System Suitability Test (SST):

-

Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%. This ensures the system is performing consistently.

-

-

Data Analysis:

-

Purity is calculated using the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

-

Impurity levels are reported based on their area percentage relative to the total area. Thresholds for reporting, identification, and qualification must follow ICH Q3A guidelines.[2][3] Generally, impurities above 0.05% should be reported.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

Expertise & Causality: GC-MS is the gold standard for identifying and quantifying volatile organic compounds, making it the ideal method for analyzing residual solvents and low molecular weight, volatile by-products. The high temperature of the GC inlet and column requires the analyte to be thermally stable. This compound is expected to be sufficiently stable for GC analysis. The mass spectrometer provides definitive identification of separated components by comparing their mass spectra to established libraries.

Protocol: Headspace GC-MS for Residual Solvents

-

Instrumentation:

-

GC system with a headspace autosampler, capillary column, and a Mass Spectrometric (MS) detector.

-

-

GC-MS Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | A mid-polarity column designed for excellent separation of residual solvents. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas. |

| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) | A temperature ramp effectively separates solvents with a wide range of boiling points. |

| Injector Temp. | 250 °C | Ensures complete volatilization of analytes. |

| Headspace Vial | 100 mg of sample in 1 mL of DMSO | DMSO is a high-boiling solvent that effectively dissolves the sample without interfering with the analysis of more volatile solvents. |

| Vial Equilibration | 80 °C for 15 minutes | Allows volatile solvents to partition into the headspace for injection. |

| MS Detector | Scan mode, m/z 35-350 | A wide scan range to detect common solvents and potential volatile impurities. |

-

Data Analysis:

-

Identify solvent peaks by comparing their retention times and mass spectra with those of known standards and the NIST library.

-

Quantify against a calibrated standard for any solvents found. Limits should conform to ICH Q3C guidelines.

-

NMR Spectroscopy: Unambiguous Structural Confirmation

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structure elucidation and confirmation. It provides detailed information about the chemical environment of each nucleus. For this molecule, a suite of NMR experiments is necessary.

-

¹H NMR: Confirms the presence and connectivity of protons on the quinoline ring and the distinct singlet for the aldehyde proton (typically δ 9-10 ppm).[11][12]

-

¹³C NMR: Verifies the carbon skeleton, including the quaternary carbons and the characteristic carbonyl carbon (δ > 190 ppm).[11]

-

¹⁹F NMR: This is a crucial and highly sensitive experiment. The CF₃ group will appear as a sharp singlet, providing a very clean spectral window to detect any fluorine-containing impurities.[13][14]

A pure sample will exhibit clean spectra with integrations that match the expected number of nuclei. The presence of unexpected signals can indicate impurities, which can often be identified through 2D NMR experiments (e.g., COSY, HSQC).[15]

Supporting Analytical Techniques

Caption: Matching impurity types to the best analytical technique.

-

Mass Spectrometry (MS): Direct infusion or LC-MS analysis confirms the molecular weight (Expected [M+H]⁺ ≈ 226.05). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation analysis often shows a characteristic loss of the CF₃ group (69 Da).[1]

-

Infrared (IR) Spectroscopy: Provides functional group confirmation. Expect strong absorbances for C=O stretching (aldehyde, ~1700 cm⁻¹), C-F stretching (broad, strong bands in the 1350-1100 cm⁻¹ region), and aromatic C=C and C-H vibrations.[1]

-

Karl Fischer Titration: This is the definitive method for determining water content, which is a critical purity parameter.

Conclusion: Establishing a Self-Validating Purity System

The purity assessment of this compound is a multi-faceted process that relies on an orthogonal set of validated analytical methods. The combination of RP-HPLC for primary purity and related substance analysis, headspace GC-MS for residual solvents, and spectroscopic techniques (NMR, MS, IR) for identity confirmation creates a robust and self-validating system. By understanding the potential impurity profile based on the synthetic pathway and employing these targeted analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent drug discovery and development process.

References

- How to avoid impurities in quinoline cycliz

- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

- ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.

- ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.

- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.

- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).

- This compound CAS#: 482587-03-1. ChemicalBook.

- This compound. Advanced ChemBlocks.

- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.

- HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.

- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Compar

- Quinoline: Structure, Properties & Uses Explained. Vedantu.

- Determination of Aldehydes in Fish by High-Performance Liquid Chromatography.

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

- The ¹H-NMR spectrum corresponding to newly synthesized compound 4,...

- Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.

- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

- Minimizing impurities in the final product of quinoline synthesis. Benchchem.

- Preparation and Properties of Quinoline. SlideShare.

- Syntheses of derivatives of quinoline. Journal of the American Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. ikev.org [ikev.org]

- 5. jpionline.org [jpionline.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. auroraprosci.com [auroraprosci.com]

- 10. repositorio.ufba.br [repositorio.ufba.br]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. beilstein-archives.org [beilstein-archives.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

Chemical properties of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-(Trifluoromethyl)quinoline-4-carbaldehyde

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, combining the privileged quinoline scaffold with an electron-withdrawing trifluoromethyl group and a synthetically versatile aldehyde handle, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its characteristic chemical reactivity. We delve into the electronic effects that govern its behavior and explore its applications as a key intermediate in drug discovery programs, grounding all technical claims in peer-reviewed literature.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound are foundational to its application in research. They dictate handling procedures, solvent selection, and the primary means of characterization and quality control.

Key Physicochemical Data

The properties of this compound are summarized below. Predicted values are derived from computational models and should be considered estimates.

| Property | Value | Source |

| CAS Number | 482587-03-1 | [1][2] |

| Molecular Formula | C₁₁H₆F₃NO | [1][2][3] |

| Molecular Weight | 225.17 g/mol | [1][2][3] |

| Appearance | Solid (predicted) | - |

| Boiling Point | 316.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.390 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Spectroscopic Signature for Structural Verification

Accurate structural confirmation is critical. The expected spectroscopic data provides a reliable fingerprint for this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.5-9.5 ppm) and a characteristic singlet for the aldehyde proton at a downfield chemical shift (δ 9.9-10.2 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with adjacent protons. The strong electron-withdrawing effect of the CF₃ group will likely shift protons on the same benzene ring further downfield.[4]

-

¹³C NMR: The carbon spectrum will feature a signal for the aldehyde carbonyl carbon around δ 190-195 ppm. Aromatic carbons will appear in the δ 120-150 ppm range. The carbon of the trifluoromethyl group will be visible as a quartet due to coupling with the three fluorine atoms (¹JCF).[5]

-

¹⁹F NMR: The fluorine NMR spectrum should display a sharp singlet around δ -60 to -63 ppm, which is characteristic of a CF₃ group attached to an aromatic ring.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band is expected around 1690-1710 cm⁻¹ , corresponding to the C=O stretching vibration of the aromatic aldehyde.[6] Additional bands will be present for C=C and C=N stretching in the aromatic system (approx. 1500-1600 cm⁻¹) and C-F stretching (approx. 1100-1300 cm⁻¹).

Synthesis and Purification Protocol

The most direct and chemoselective route to quinoline-4-carbaldehydes is through the oxidation of the corresponding 4-methylquinoline precursor. This approach avoids harsh conditions often associated with direct formylation of the quinoline ring.

Recommended Synthesis: Benzylic Oxidation

A modern and highly efficient method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PIDA), which offer excellent functional group tolerance and operate under mild, metal-free conditions.[7]

Caption: General workflow for the synthesis via benzylic oxidation.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the oxidation of methylheteroarenes.[7][8]

-

Reaction Setup: To a solution of 4-methyl-6-(trifluoromethyl)quinoline (1.0 equiv.) in anhydrous DMSO, add water (2.0 equiv.) and dichloroacetic acid (DCA, 3.0 equiv.).

-

Addition of Oxidant: Add (diacetoxyiodo)benzene (PIDA, 4.0 equiv.) to the mixture in portions at room temperature while stirring. Causality Note: The use of PIDA as an oxidant is crucial for its high chemoselectivity, targeting the benzylic methyl group while leaving the electron-deficient quinoline core intact. DMSO serves as both a solvent and a participant in the oxidation mechanism.

-

Reaction Monitoring: Stir the reaction at room temperature for 24-48 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes. Dilute the mixture with water and extract with ethyl acetate (3x).

-